Product packaging for A-85783(Cat. No.:CAS No. 161395-33-1)

A-85783

Cat. No.: B1245004
CAS No.: 161395-33-1
M. Wt: 510.6 g/mol
InChI Key: YGUVFPOGHIKVPP-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A-85783 is a biochemical reagent that serves as a potent and selective platelet-activating factor (PAF) receptor antagonist. This compound is a valuable tool for investigating the role of PAF signaling in various physiological and pathophysiological processes. Research indicates that PAF receptor antagonists like this compound are used to explore mechanisms in cardiovascular biology, acute inflammation, and endothelial barrier function . Studies have utilized this compound to distinguish between PAF receptor-dependent and independent signaling pathways, helping to elucidate complex cellular responses to oxidized phospholipids . The product is supplied with the following identifier for precise ordering and verification: CAS 161395-33-1 . This compound is intended for Research Use Only (RUO). RUO products are in the laboratory research phase of development and are not represented as effective for in vitro diagnostic use or intended for clinical diagnostic procedures . This product is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H23FN4O2S B1245004 A-85783 CAS No. 161395-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUVFPOGHIKVPP-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433311
Record name 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161395-33-1
Record name A-85783
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-85783
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of A 85783 As a Paf Receptor Antagonist

Receptor Binding Profile and Interactions

The interaction of A-85783 with the platelet-activating factor receptor is distinguished by its high affinity, specificity, and competitive nature.

PAF Receptor Binding Affinity and Specificity

This compound demonstrates a high binding affinity for the PAF receptor. Research has determined its inhibition constant (Ki) for displacing radiolabeled PAF from human platelet membranes to be 0.3 nM. patsnap.com This low nanomolar value indicates a very strong interaction between this compound and the receptor. The compound is also described as a specific antagonist, suggesting it preferentially binds to the PAF receptor over other molecular targets. patsnap.com

Table 1: Receptor Binding Affinity of this compound
CompoundReceptorTissue SourceBinding Parameter (Ki)Reference
This compoundPAF ReceptorHuman Platelet Membranes0.3 nM patsnap.com
This compoundPAF ReceptorRabbit Platelet Membranes3.9 nM patsnap.com

Nature of PAF Receptor Interaction: Competitive and Reversible Inhibition

The mechanism by which this compound blocks PAF receptor signaling is through competitive antagonism. This means that this compound directly competes with PAF for the same binding site on the receptor. google.com By occupying this site, it prevents the natural ligand (PAF) from binding and initiating the downstream signaling cascade. google.com This type of interaction is typically reversible, meaning the antagonist can associate and dissociate from the receptor.

Cross-Reactivity and Selectivity Considerations

This compound is characterized as a specific and selective PAF receptor antagonist. patsnap.comacs.org This indicates that it has a significantly higher affinity for the PAF receptor compared to other receptors or cellular targets. This selectivity is crucial for a pharmacological tool, as it minimizes off-target effects and ensures that the observed biological responses are due to the blockade of the PAF receptor pathway. While comprehensive screening data against a wide panel of other receptors is not detailed, its description as "specific" underscores its focused activity. patsnap.com

In Vitro Pharmacological Activity

In laboratory settings, this compound effectively counteracts the cellular processes initiated by PAF receptor activation.

Inhibition of PAF-Mediated Cellular Responses

As a potent PAF antagonist, this compound effectively blocks the physiological responses triggered by PAF. Its water-soluble prodrug, ABT-299, which rapidly converts to this compound in the body, has been shown to potently inhibit PAF-induced inflammatory responses, including increased vascular permeability and edema. patsnap.com Furthermore, it demonstrates inhibitory effects on the aggregation of platelets, a key event in thrombosis and inflammation that is stimulated by PAF. patsnap.com

A critical step in PAF receptor signaling is the mobilization of intracellular calcium (Ca2+), which acts as a second messenger to trigger various cellular functions. frontiersin.orgjst.go.jp this compound has been shown to effectively inhibit this process. In studies using epithelial cells expressing the PAF receptor, pretreatment with this compound resulted in a significant decrease in the peak intracellular Ca2+ mobilization induced by a stimulating agent. core.ac.uk This demonstrates that this compound directly interferes with the signal transduction pathway of the PAF receptor by preventing the characteristic rise in intracellular calcium. google.comcore.ac.uk

Table 2: In Vitro and Ex Vivo Activities of this compound
ActivityAssay/ModelEffect of this compoundReference
Inhibition of Cellular Calcium MobilizationPAF-Receptor Positive Epithelial CellsDecreased peak intracellular Ca2+ mobilization core.ac.uk
Inhibition of Platelet AggregationEx vivo platelet aggregation studiesInhibitory activity demonstrated patsnap.com
Superoxide (B77818) Anion Generation

Platelet-Activating Factor (PAF) is a known stimulus for the generation of superoxide anions by polymorphonuclear leukocytes (PMN), such as neutrophils. nih.gov This process, a key component of the inflammatory response, can be enhanced by PAF even at low concentrations, augmenting the superoxide release induced by other inflammatory stimuli like phorbol (B1677699) myristate acetate (B1210297) (PMA). nih.gov The production of superoxide is a critical element in the inflammatory cascade. nih.gov

Specific PAF receptor antagonists have been shown to inhibit PAF-induced superoxide generation. nih.govnih.gov For instance, the antagonist CV-6209 was found to inhibit superoxide production induced by PAF in human PMN. nih.gov Similarly, other PAF antagonists have been demonstrated to decrease superoxide production elicited by tumor necrosis factor (TNF), suggesting an involvement of endogenous PAF in that process. nih.gov As a potent PAF receptor antagonist, this compound is characterized by its ability to block PAF-mediated cellular activities, which would include the generation of superoxide anions at inflammatory sites.

Modulation of Cytokine and Inflammatory Mediator Biosynthesis

The activation of the PAF receptor is known to trigger the production and release of various pro-inflammatory cytokines and mediators. mdpi.comnih.govnih.gov This signaling cascade contributes significantly to the amplification of inflammatory responses. nih.gov Small molecule inhibitors targeting cytokine signaling pathways are a key area of anti-inflammatory drug development. nih.gov

As an anti-inflammatory agent, this compound's function as a PAF receptor antagonist allows it to modulate these inflammatory pathways. nih.govnih.gov By blocking the initial signal from PAF, this compound can prevent the downstream synthesis and release of inflammatory cytokines that are typically induced by PAF. nih.govbohrium.com For example, treatment of rats with this compound has been shown to inhibit cutaneous inflammation, a process heavily mediated by cytokines. nih.gov While the specific profile of cytokines modulated by this compound is not detailed in the available literature, its efficacy in animal models of inflammation confirms its role in suppressing the production of inflammatory mediators. nih.gov

Effects on Endothelial Barrier Function and Permeability

A key feature of inflammation is the increase in vascular permeability, which allows fluid and leukocytes to move from the bloodstream into the surrounding tissue. nih.govnih.gov PAF is a potent mediator that increases the permeability of the endothelial cell monolayer, which forms the barrier of blood vessels. nih.govnih.gov This effect contributes to the edema seen in inflammatory conditions. researcher.life

PAF receptor antagonists are known to counteract this effect by blocking the action of PAF on endothelial cells. bohrium.com This leads to a reduction in microvascular leakage. nih.gov The anti-inflammatory activity of this compound, particularly its ability to reduce edema in animal models, demonstrates its effectiveness in modulating endothelial barrier function. nih.gov By preventing PAF from binding to its receptors on endothelial cells, this compound helps to maintain the integrity of the endothelial barrier and limit increases in vascular permeability.

Antagonism of Oxidized Phospholipid-Induced Cellular Responses

During oxidative stress, phospholipids (B1166683) can be oxidized to form a variety of molecules, some of which are structurally similar to PAF and are referred to as "PAF-like lipids". nih.gov These oxidized phospholipids can act as agonists at the PAF receptor and can trigger cellular responses such as platelet aggregation and inflammation. nih.gov The PAF receptor is capable of binding these oxidized phospholipids, which play a role in the pathophysiology of conditions like atherosclerosis. nih.gov

Given that this compound is a selective PAF receptor antagonist, it would be expected to block the cellular responses induced not only by PAF itself but also by PAF-like oxidized phospholipids that act via the same receptor. By occupying the receptor's binding site, this compound would prevent these oxidized lipids from initiating pro-inflammatory and pro-thrombotic signaling cascades. nih.gov This suggests a potential role for this compound in mitigating inflammatory conditions characterized by high levels of oxidative stress and the generation of oxidized phospholipids. nih.govfrontiersin.org

Preclinical In Vivo Pharmacological Evaluation (Non-human models)

Attenuation of PAF-Induced Inflammatory Phenomena in Animal Models

The anti-inflammatory efficacy of this compound has been demonstrated in established animal models of cutaneous inflammation. nih.gov In a study using male Wistar rats, topical application of this compound was shown to significantly inhibit ear edema induced by intradermal injections of Platelet-Activating Factor (PAF). nih.gov

The study also investigated the effect of this compound on inflammation induced by phorbol myristic acetate (PMA), a compound known to cause skin irritation and inflammation involving the release of PAF. nih.gov this compound treatment effectively inhibited the PMA-induced cutaneous inflammation, further supporting the role of the PAF receptor in this type of inflammatory response and highlighting the compound's potent anti-inflammatory properties in vivo. nih.gov These findings establish that epicutaneously applied this compound is a valuable tool for studying the role of the PAF receptor in skin inflammation. nih.gov

Table 1: Effect of Topical this compound on PAF-Induced Ear Edema in Rats
Treatment GroupInducing AgentMeasured EffectOutcomeCitation
This compound PretreatmentPlatelet-Activating Factor (PAF)Cutaneous Inflammation (Ear Thickness)Inhibition of PAF-induced inflammation nih.gov
This compound TreatmentPhorbol Myristate Acetate (PMA)Cutaneous InflammationInhibition of PMA-induced inflammation nih.gov
Cutaneous Vascular Permeability

Platelet-Activating Factor is a powerful vasoactive mediator, known to be over 1,000 times more potent than histamine (B1213489) in increasing cutaneous vascular permeability. nih.gov This effect is a key component of inflammation. In animal models, intradermal injections of PAF into the ears of Wistar rats produced significant cutaneous inflammation, characterized by increased vascular leakage. nih.gov Pretreatment of the rat ears with topically applied this compound resulted in a marked inhibition of this PAF-induced increase in vascular permeability and inflammation. nih.gov The in vivo generation of this compound from its prodrug, ABT-299, also leads to potent inhibition of PAF-induced increases in vascular permeability. documentsdelivered.com This demonstrates that this compound effectively counteracts the local inflammatory effects of PAF on blood vessels in the skin by blocking its specific receptor. documentsdelivered.comnih.gov

Systemic Hemodynamic Changes

Systemic administration of PAF can induce profound hemodynamic changes, most notably a sharp drop in blood pressure (hypotension). usuhs.edumdpi.com This effect is largely attributed to widespread vasodilation and increased vascular permeability. mdpi.com In animal studies, this compound has been shown to effectively block these systemic effects. documentsdelivered.com The administration of ABT-299, the prodrug of this compound, provides potent, dose-dependent protection against PAF-induced hypotension in both rats and mice. documentsdelivered.com This protective effect underscores the role of this compound in antagonizing the systemic cardiovascular consequences of PAF receptor activation. documentsdelivered.com

Edema Formation

Edema, or tissue swelling, is a direct consequence of increased vascular permeability that allows fluid to leak from the bloodstream into the surrounding tissue. nih.gov PAF is a potent inducer of edema. nih.gov The efficacy of this compound in preventing edema has been clearly demonstrated. documentsdelivered.com Studies using the prodrug ABT-299 showed potent inhibition of PAF-induced edema formation. documentsdelivered.com For instance, a dose of 100 µg/kg of ABT-299 in rats provided significant protection against cutaneous PAF challenges for 8 to 16 hours. documentsdelivered.com

Below is a summary of the in vivo potency of ABT-299 (the prodrug of this compound) in various animal models.

Table 1: In Vivo Potency (ED₅₀) of ABT-299 Against PAF-Induced Responses

Animal Model Administration Route Potency (ED₅₀) Reference
Rat Intravenous (i.v.) 6-10 µg/kg documentsdelivered.com
Mouse Intravenous (i.v.) 6-10 µg/kg documentsdelivered.com
Guinea Pig Intravenous (i.v.) 100 µg/kg documentsdelivered.com
Rat Oral (p.o.) 100 µg/kg documentsdelivered.com
Mouse Oral (p.o.) 100 µg/kg documentsdelivered.com

Impact on Experimental Dermatitis Models

The role of PAF in various inflammatory skin conditions has led to the investigation of PAF antagonists like this compound in experimental models of dermatitis. nih.govnih.govcriver.com In one key study, this compound was shown to inhibit cutaneous inflammation induced by phorbol myristic acetate (PMA). nih.gov PMA is a compound used to induce experimental dermatitis, and the ability of this compound to block its effects suggests that the PAF receptor is involved in the underlying mechanism of this type of skin inflammation. nih.gov These findings highlight this compound as a valuable tool for studying the role of the PAF receptor in cutaneous inflammation and suggest the potential utility of this class of antagonists in treating inflammatory skin diseases. nih.gov

Protective Effects Against PAF-Induced Lethality in Animal Models

High doses of Platelet-Activating Factor can induce a state of shock characterized by severe hypotension and cardiovascular collapse, which can be lethal. usuhs.edunih.gov The ability of a PAF antagonist to prevent this outcome is a critical measure of its efficacy. This compound, administered via its prodrug ABT-299, has demonstrated potent protective effects against PAF-induced lethality in animal models. documentsdelivered.com Both intravenous and oral administration of ABT-299 were effective in preventing death following a lethal challenge with PAF in rats and mice. documentsdelivered.com This demonstrates that this compound can effectively block the most severe systemic consequences of PAF receptor activation. documentsdelivered.com

Modulation of Smooth Muscle Contractile Activities (e.g., Urogenital System)

The contractile activity of smooth muscle in the urogenital system is regulated by a complex interplay of neurotransmitters and paracrine mediators that act on G protein-coupled receptors. nih.govnih.govfrontiersin.orgbond.edu.au While PAF is known to have effects on various smooth muscle tissues, specific studies detailing the direct effects of this compound on the contractile activities of the urogenital system were not identified in the reviewed literature. The urothelium itself releases a variety of mediators, such as ATP, acetylcholine, and prostaglandins, which modulate smooth muscle contraction and relaxation. nih.gov However, the direct role of this compound in this specific context remains to be fully characterized.

Molecular Mechanisms of Action and Signaling Pathway Modulation

Elucidation of PAF Receptor as the Primary Molecular Target

A-85783 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. nih.gov The PAF receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand, PAF, initiates a cascade of intracellular events. nih.govwikipedia.org this compound functions by competitively binding to this receptor, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling pathways. nih.gov This antagonistic action is the primary mechanism through which this compound exerts its pharmacological effects. The inhibition of PAF binding by this compound is correlated with the functional antagonism of PAF-mediated cellular responses.

The affinity of this compound for the PAF receptor has been quantified in various studies. For instance, its prodrug, ABT-299, is rapidly converted to this compound in vivo, which then exhibits high-affinity binding to the PAF receptor on platelet membranes.

SpeciesKi for PAF Binding Inhibition
Human0.3 nM
Rabbit3.9 nM

This high affinity underscores the potency of this compound as a PAF receptor antagonist.

Intracellular Signaling Cascades Influenced by this compound

By blocking the PAF receptor, this compound effectively modulates a multitude of intracellular signaling cascades that are normally initiated by PAF. These cascades are critical in various cellular processes, including inflammation, platelet aggregation, and cytoskeletal organization.

The PAF receptor is a member of the G-protein coupled receptor superfamily. nih.govwikipedia.org Upon activation by PAF, the receptor couples to G proteins, primarily of the Gq/11 and Gi/o families, and potentially G12/13. researchgate.net This coupling initiates the dissociation of the G protein heterotrimer into its α and βγ subunits, which then go on to activate downstream effector molecules. This compound, by acting as an antagonist, prevents this initial G protein activation, thereby halting the entire downstream signaling cascade at its inception. nih.gov

Activation of the PAF receptor leads to the generation of several second messengers. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This compound, by blocking the PAF receptor, inhibits this PLC-mediated generation of IP3 and DAG, and consequently prevents the mobilization of intracellular calcium.

Another second messenger system influenced by PAF receptor signaling is the regulation of cyclic adenosine monophosphate (cAMP). tocris.com While PAF receptor activation can lead to a decrease in cAMP formation, it can also indirectly lead to an increase in cAMP through the production of prostaglandins like PGE2. physiology.orgnih.gov By blocking the PAF receptor, this compound would be expected to prevent these PAF-induced alterations in cAMP levels.

The second messengers generated by PAF receptor activation lead to the stimulation of various protein kinases. Diacylglycerol (DAG), along with calcium, activates Protein Kinase C (PKC), a key enzyme in many signaling pathways. mdpi.comnih.gov this compound, by preventing the formation of DAG and the rise in intracellular calcium, effectively inhibits the activation of PKC.

Furthermore, PAF receptor signaling has been shown to activate Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in a wide array of cellular processes. nih.gov The activation of SFKs can be a direct consequence of G protein activation or can occur downstream of other signaling molecules. As a PAF receptor antagonist, this compound would block the signaling events that lead to the activation of Src family kinases. The modulation of cAMP levels by PAF also implicates the potential regulation of Protein Kinase A (PKA), as cAMP is the primary activator of PKA. By preventing changes in cAMP levels, this compound would indirectly regulate PKA activity.

The PAF receptor signaling network also includes crosstalk with small GTPases of the Rho family, such as Rac and Cdc42. frontiersin.org These proteins are critical regulators of the actin cytoskeleton and are involved in cell migration, adhesion, and proliferation. nih.gov Activation of the PAF receptor can lead to the activation of Rac and Cdc42, which then engage their downstream effectors to modulate cellular processes. frontiersin.org this compound, by inhibiting the PAF receptor, would prevent the activation of these small GTPases.

The Rho kinase (ROCK) pathway, a downstream effector of the RhoA GTPase, is also implicated in cellular processes regulated by PAF, such as cytoskeletal contraction. mdpi.com By preventing the activation of the upstream PAF receptor, this compound would interfere with the signaling that leads to the activation of the Rho kinase pathway.

The modulation of small GTPases like Rac and Cdc42, as well as the Rho kinase pathway, by PAF receptor signaling has direct consequences on the organization of the actin cytoskeleton and the dynamics of focal adhesions. frontiersin.orgmdpi.com Rac and Cdc42 are known to promote the formation of lamellipodia and filopodia, respectively, which are essential for cell motility. nih.gov The Rho kinase pathway, on the other hand, is involved in the formation of stress fibers and focal adhesions. mdpi.com

By blocking the PAF receptor, this compound prevents the PAF-induced reorganization of the actin cytoskeleton and the modulation of focal adhesion dynamics. nih.gov This is a critical aspect of its anti-inflammatory effects, as it can inhibit the migration and infiltration of inflammatory cells.

Signaling Molecule/ProcessEffect of PAF Receptor ActivationConsequence of this compound Action
G-Protein CouplingActivation of Gq/11, Gi/oInhibition of G-protein activation
Intracellular CalciumIncreasePrevention of calcium mobilization
cAMP LevelsModulation (increase or decrease)Prevention of changes in cAMP levels
Protein Kinase C (PKC)ActivationInhibition of activation
Src Family KinasesActivationInhibition of activation
Rac/Cdc42ActivationInhibition of activation
Rho Kinase PathwayActivationInhibition of activation
Cytoskeletal ReorganizationPromotionInhibition

Exploration of PAF Receptor-Independent Mechanisms

The available scientific literature focuses exclusively on the PAF receptor-dependent mechanisms of this compound. Its pharmacological effects are consistently attributed to its direct and potent antagonism of the PAF receptor. Currently, there is no significant evidence to suggest that this compound operates through any PAF receptor-independent pathways.

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Pharmacophoric Features for PAF Receptor Antagonism

Studies aimed at discovering potent PAF receptor antagonists have identified novel classes of compounds, including those incorporating an indole (B1671886) portion, similar to that found in ABT-299, combined with a methylimidazopyridine heterocycle moiety. This suggests that specific lipophilic and heterocyclic regions are important for interaction with the PAF receptor. A-85783 itself is described as a potent and selective lipophilic PAF receptor antagonist. nih.gov The ability of this compound to inhibit PAF-induced calcium mobilization in cells expressing the PAF receptor further highlights its direct interaction with the receptor. aai.org Comparison with other PAF-R antagonists, such as WEB 2086, which also inhibit PAF-induced cellular responses, underscores the importance of specific antagonist-receptor binding interactions. aai.org

Design Principles for Enhanced Potency and Selectivity

The design of this compound and its analogues has aimed for increased potency and selectivity towards the PAF receptor. The combination of structural elements from different classes of PAF antagonists, such as the indole from ABT-299 and the methylimidazopyridine from other candidates, has led to compounds with high aqueous solubility and prolonged duration of action in animal models. patsnap.com This suggests that optimizing the interplay between lipophilicity and the presence of specific heterocyclic systems is a key design principle for enhancing pharmacological properties. Achieving high selectivity is crucial to avoid off-target effects, and the development of potent and selective antagonists like this compound demonstrates the success of targeted design strategies. nih.gov

Prodrug Design and Biotransformation Pathways (e.g., ABT-299 conversion)

To improve the pharmacokinetic properties of this compound, particularly its aqueous solubility and potentially its bioavailability, a prodrug approach was utilized, leading to the development of ABT-299. ABT-299 is an aqueous soluble prodrug that is converted to the active PAF antagonist, this compound, in vivo. researchgate.net This conversion is primarily mediated by serum esterases. patsnap.comnih.gov The rapid appearance of this compound in plasma following ABT-299 administration confirms this biotransformation pathway. nih.gov

Synthetic Methodologies and Chemical Synthesis Research

Total Synthesis Approaches to A-85783 and Related Analogues

While a specific, detailed total synthesis of this compound is not extensively documented in publicly available literature, its synthesis is intrinsically linked to that of its prodrug, ABT-299. The in-vivo conversion of ABT-299 to this compound suggests that the core structure of this compound is assembled first, followed by modification to create the prodrug form.

The synthesis of related PAF antagonists provides insight into the probable synthetic strategies for this compound. These approaches often involve the construction of a central heterocyclic core, followed by the introduction of requisite side chains and functional groups. For instance, the synthesis of analogues frequently involves the coupling of a lipophilic indole (B1671886) moiety with a heterocyclic group, a strategy that could be extrapolated to the synthesis of this compound.

Structure-activity relationship (SAR) studies on related compounds have guided the synthesis of various analogues. These studies have shown that modifications to different parts of the molecule, such as the acyl substituent on the carbamoyl (B1232498) group and the nature of the polar head group, significantly influence the antagonist activity. This has led to the synthesis of a diverse range of analogues to optimize potency and pharmacokinetic properties.

Development of Novel Chemical Reactions and Strategies for Synthesis

The quest for efficient syntheses of this compound and its analogues has spurred the development of novel chemical reactions and strategies. The synthesis of complex heterocyclic systems, often a key feature of PAF antagonists, has benefited from advancements in transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the core structures of these molecules.

Furthermore, the synthesis of related compounds has seen the application of multi-component reactions, where several starting materials are combined in a single step to form a complex product. This approach offers advantages in terms of efficiency and atom economy. The development of novel reagents and protecting group strategies has also been instrumental in streamlining the synthesis of these complex molecules.

Stereoselective and Enantioselective Synthesis Methods

The stereochemistry of this compound and its analogues is critical for their biological activity. Therefore, the development of stereoselective and enantioselective synthetic methods has been a key focus of research. Chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, are a common strategy.

Enantioselective catalysis, using chiral metal complexes or organocatalysts, has also emerged as a powerful tool for establishing the desired stereocenters. For example, in the synthesis of related chiral building blocks, enantioselective Michael additions have been employed to create thio-substituted cyclobutanes with high enantioselectivity. While a specific enantioselective synthesis for this compound is not detailed, the synthesis of its enantiomers would be crucial to understanding their differential biological effects. For some related PAF antagonists, both the (R)- and (S)-enantiomers have been synthesized and evaluated, revealing that in some cases, there is no significant difference in their in vitro and in vivo activities.

Sustainable and Efficient Synthetic Routes

Utility as a Pharmacological Tool and Chemical Probe

This compound is a highly potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. nih.gov Its utility as a pharmacological tool stems from its ability to selectively block the binding of PAF to its receptor, thereby inhibiting the downstream signaling pathways that mediate a wide range of physiological and pathological processes. This selectivity allows researchers to dissect the specific role of the PAF receptor in complex biological systems.

As a chemical probe, this compound enables the investigation of PAF receptor-mediated events with a high degree of precision. Its inhibitory activity is reversible and correlates with the functional antagonism of PAF-mediated cellular responses. nih.gov These responses include calcium mobilization, the priming of superoxide (B77818) generation, platelet aggregation, and degranulation. nih.gov The lipophilic nature of this compound also makes it suitable for topical applications in studies of cutaneous inflammation, further expanding its versatility as a research tool. nih.gov

The compound's effectiveness has been demonstrated across different species, with a notable high affinity for the human PAF receptor. This cross-species activity, detailed in the table below, enhances its value in translational research, allowing for more reliable extrapolation of preclinical findings to human physiology.

Species Inhibition Constant (Ki) for PAF Receptor Binding
Human0.3 nM
Rabbit3.9 nM

Data sourced from studies on PAF receptor binding to platelet membranes. nih.gov

Contributions to Understanding PAF Receptor Biology

The use of this compound has been instrumental in elucidating the multifaceted role of the PAF receptor in health and disease. By selectively inhibiting PAF receptor activation, researchers have been able to confirm its involvement in various inflammatory and thrombotic conditions. For instance, studies utilizing this compound have provided direct evidence for the PAF receptor's role in mediating cutaneous inflammation. nih.gov

Experiments have shown that pretreatment with this compound can inhibit PAF-induced inflammation, as measured by ear thickness and histological evaluation in animal models. nih.gov Furthermore, this compound has been shown to inhibit inflammation induced by phorbol (B1677699) myristic acetate (B1210297), suggesting that PAF receptor activation is a key step in this particular inflammatory pathway. nih.gov These findings underscore the central role of the PAF receptor in the inflammatory cascade and highlight the utility of this compound in dissecting these complex processes.

The compound has also been crucial in understanding the intracellular signaling events triggered by PAF receptor activation. By blocking the initial binding event, this compound allows for the study of downstream signaling components in isolation, contributing to a more detailed map of the PAF receptor signaling network.

Benchmarking In Vitro and Ex Vivo Assay Systems

The well-characterized potency and selectivity of this compound make it an excellent reference compound for the development and validation of in vitro and ex vivo assay systems designed to screen for novel PAF receptor modulators. Its consistent and reproducible inhibitory activity provides a benchmark against which the activity of new chemical entities can be measured.

In in vitro binding assays, this compound's high affinity for the PAF receptor allows it to be used as a competitive inhibitor to determine the binding affinities of other compounds. In functional cellular assays, its ability to block PAF-induced responses such as calcium mobilization and platelet aggregation serves as a reliable positive control for antagonism.

Ex vivo studies, particularly those involving platelet aggregation in samples from various species, have also benefited from the use of this compound. The long-lasting ex vivo inhibition of platelet aggregation following the administration of its prodrug, ABT-299, demonstrates its utility in validating and standardizing such assays for preclinical studies. nih.gov This is particularly important for ensuring the translatability of findings from animal models to human applications.

Assay Type Role of this compound Endpoint Measured
In Vitro Receptor BindingReference AntagonistInhibition of radiolabeled PAF binding
In Vitro Calcium MobilizationPositive Control for AntagonismBlockade of PAF-induced calcium influx
Ex Vivo Platelet AggregationStandard InhibitorInhibition of PAF-induced platelet aggregation

Implications for Preclinical Drug Discovery Efforts

The potent and selective profile of this compound, coupled with the significant in vivo efficacy of its prodrug, ABT-299, has had considerable implications for preclinical drug discovery efforts targeting the PAF receptor. This compound has served as a valuable lead compound and a critical tool for validating the PAF receptor as a therapeutic target for a range of inflammatory conditions.

The successful inhibition of PAF-induced inflammatory responses, such as increased vascular permeability, hypotension, and edema, in animal models following the administration of ABT-299, highlights the therapeutic potential of targeting the PAF receptor. nih.gov The oral activity of the prodrug further enhances its relevance for the development of clinically viable therapeutics. nih.gov

Pharmacokinetic studies have revealed that ABT-299 is rapidly converted to this compound in vivo, which is then metabolized to other active compounds, contributing to its sustained duration of action. nih.gov This understanding of the metabolic fate of this compound and its prodrug is crucial for the design of new PAF receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. The research surrounding this compound has thus provided a solid foundation for the ongoing development of novel anti-inflammatory drugs.

Conclusion

A-85783 is a well-characterized, highly potent, and selective PAF receptor antagonist. Through its direct competitive inhibition of the PAF receptor, it effectively blocks downstream signaling pathways that lead to inflammation and other pathophysiological responses. Preclinical research, facilitated by its prodrug ABT-299, has confirmed its significant anti-inflammatory properties in both systemic and localized models. While specific chemical synthesis and structural details are not widely published, its pharmacological profile establishes it as a significant compound for investigating the roles of Platelet-Activating Factor in health and disease.

Advanced Research Perspectives and Future Directions

Unraveling Complex Biological Networks Modulated by PAF Antagonism

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in diverse physiological and pathophysiological processes, including inflammation, allergic responses, and thrombosis. pjps.pkmdpi.comnih.gov PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells. pjps.pkmdpi.comnih.gov Antagonizing the PAFR with compounds like A-85783 can modulate these complex biological networks.

Research indicates that PAFR stimulation triggers numerous cellular responses, such as the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide turnover. opnme.com It also plays a role in platelet and granulocyte aggregation and leukocyte chemotaxis. opnme.com Elevated PAF levels are associated with various disease states, highlighting the potential of PAFR antagonists in therapeutic interventions. opnme.com

PAF mediates the actions of other signaling molecules, and its activity is tightly controlled by mechanisms including the regulation of synthetic pathways, biological availability, receptor expression, desensitization, and rapid degradation by PAF acetylhydrolases. nih.gov Dysregulation of this system can contribute to disease. nih.gov PAF has a well-understood role in mediating cell-cell interactions in acute and chronic inflammation across various organs. nih.gov PAFR antagonists can interfere with these interactions, influencing downstream inflammatory and thrombotic pathways. mdpi.com

Studies using PAFR antagonists have demonstrated their ability to inhibit PAF-induced responses in various experimental models. For instance, this compound has been shown to inhibit PAF-induced cutaneous inflammation in rats. nih.gov It also inhibited phorbol (B1677699) myristic acetate-induced cutaneous inflammation, suggesting PAFR involvement in this experimental dermatitis. nih.gov This indicates that PAFR antagonism can impact complex inflammatory cascades initiated by different stimuli. The anti-PAF effect may involve the down-regulation of pro-inflammatory mediators and cytokine production via inhibition of NF-κB and/or MAPK pathways. frontiersin.org

Further research is needed to fully unravel the intricate biological networks modulated by PAF antagonism. This includes detailed mapping of downstream signaling cascades affected by PAFR blockade and understanding the interplay between the PAF system and other inflammatory and immune pathways.

Integration with Omics Technologies for Systems-Level Understanding

Understanding the comprehensive impact of PAFR antagonism requires a systems-level approach, which can be significantly advanced by integrating omics technologies. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput, comprehensive analyses of biological systems. brainkart.comnih.govresearchgate.neteurekaselect.comfrontiersin.org

Integrating multi-omics data offers advantages in investigating biological pathways more comprehensively. frontiersin.orgresearchgate.net This approach can provide a better understanding of how genetic variations influence phenotypes and reveal the molecular mediators at the transcript and protein levels that regulate pathway mechanisms. frontiersin.orgresearchgate.net It has the potential to uncover key biological insights that might not be apparent through single-omics studies. frontiersin.org

For instance, transcriptomic profiling can reveal changes in gene expression patterns in response to PAFR antagonism, while proteomic analysis can identify alterations in protein levels and post-translational modifications. Metabolomics can provide insights into metabolic pathway changes. Integrating these datasets, along with genomic information, can help construct a more complete picture of the biological networks affected by this compound or other PAFR antagonists. frontiersin.orgresearchgate.net

While omics technologies generate vast amounts of data, their integration, visualization, and interpretation for pathway analysis present challenges. frontiersin.org Novel methodologies and tools are needed to leverage the advantages of integrating multi-omics datasets for a deeper understanding of pathway cross-talk. frontiersin.org Machine learning and deep learning approaches are increasingly required for model-based inference from multi-omics data for pathway analysis. frontiersin.org

Applying these integrated omics approaches to study the effects of this compound could provide a comprehensive understanding of its influence on various cellular processes and pathways, moving beyond the study of individual components to a more holistic view of the biological system.

Exploration of Novel Therapeutic Research Avenues (non-clinical)

The potent pathophysiological effects of PAF have driven significant effort towards discovering agents that block its action at the receptor. pjps.pk While clinical evaluation of some PAF antagonists for conditions like asthma and sepsis has shown limited success, research continues to explore novel therapeutic avenues in non-clinical settings. pjps.pkuninet.edu

Non-clinical studies are a crucial part of the drug development process, involving in vitro and in vivo experiments to evaluate the pharmacological activity, pharmacokinetics, and safety of potential drug candidates before human trials. nih.gov For PAFR antagonists like this compound, non-clinical research can explore their potential in a range of diseases where PAF is implicated.

PAF is involved in various inflammatory diseases, cardiovascular diseases, and even cancer. pjps.pkmdpi.comnih.govelsevier.es Non-clinical studies can investigate the efficacy of this compound in relevant animal models of these conditions. For example, given its demonstrated effect on cutaneous inflammation, further non-clinical research could explore its potential in other inflammatory skin conditions. nih.gov

Beyond inflammation, PAFR activation has been implicated in tumor growth and response to chemotherapy and radiotherapy. elsevier.es Experimental models have shown that blocking PAFR can reduce tumor growth and increase animal survival. elsevier.es Non-clinical studies with this compound could investigate its potential in oncology, perhaps in combination with existing cancer therapies. elsevier.es

Furthermore, research into dietary PAF-R antagonists suggests that certain nutrients may affect PAF-related signaling and inflammatory pathways. mdpi.com This highlights a non-clinical research avenue exploring the interaction between PAFR antagonists and dietary factors or natural products with PAF-antagonistic properties. mdpi.comtjnpr.orgnih.gov

Novel non-clinical therapeutic research avenues for this compound and other PAFR antagonists include:

Investigating efficacy in a broader range of inflammatory and autoimmune disease models.

Exploring potential in various cancer types and in combination with standard treatments.

Studying effects on cardiovascular parameters beyond platelet aggregation.

Evaluating potential in neurological disorders where PAF signaling may play a role. frontiersin.org

Researching synergistic effects with other therapeutic agents in non-clinical models.

These non-clinical studies are essential for identifying new potential applications and understanding the underlying mechanisms before considering clinical translation. nih.gov

Computational Chemistry and Structural Biology in Antagonist Optimization

Computational chemistry and structural biology play vital roles in the design and optimization of PAFR antagonists. nih.govamazon.comelsevier.commtu.edunih.gov Understanding the three-dimensional structure of the PAFR and how antagonists bind to it is crucial for developing more potent and selective compounds. nih.govnih.gova-z.lurcsb.org

Computational chemistry methods, including molecular modeling, docking simulations, and molecular dynamics simulations, are used to predict how potential antagonists interact with the PAFR. tjnpr.orgnih.govmtu.edunih.govresearchgate.net These methods can help identify favorable binding poses, estimate binding affinities, and understand the molecular forces driving the interaction. tjnpr.orgnih.govresearchgate.net

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, can provide high-resolution structures of the PAFR, alone or in complex with ligands. nih.gova-z.lurcsb.org Crystal structures of human PAFR in complex with antagonists have provided insights into the signal-recognition mechanisms and conformational changes of the receptor upon antagonist binding. nih.gova-z.lurcsb.org For example, the structure of human PAFR in complex with the antagonist SR 27417 revealed an unusual conformation with outward shifts in intracellular helices, suggesting a mechanism for locking the receptor in an inactive state. nih.gova-z.lurcsb.org

Integrating computational chemistry with structural biology allows for a more rational design approach. Computational models can be built and refined based on experimental structural data. nih.gov This iterative process of in silico design, synthesis, and experimental validation (including binding assays and functional studies) is essential for optimizing antagonist properties such as potency, selectivity, and pharmacokinetic profiles.

Computational studies have been used in the design of novel PAFR antagonists. nih.govresearchgate.net For instance, computer modeling of PAF and known antagonists guided the synthesis of new tetrahydrofuran (B95107) analogs with PAF receptor antagonist activity. nih.gov Molecular docking and dynamics simulations have also been employed to study the binding mode of natural compounds with PAF antagonist activity to the PAFR, identifying key interacting residues. tjnpr.orgresearchgate.net

Future directions in this area include leveraging advanced computational techniques like machine learning and artificial intelligence to predict antagonist efficacy and identify novel chemical scaffolds. mtu.edu Continued efforts in structural biology to obtain high-resolution structures of PAFR in different conformational states and in complex with various antagonists will further enhance structure-based drug design efforts, leading to the development of more effective PAFR antagonists.

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be reconciled?

  • Methodological Answer : Compare raw data with published spectra in databases (e.g., PubChem, Reaxys). Re-run experiments under standardized conditions (solvent, temperature) and consult collaborative platforms like ChemRxiv for pre-peer-review feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.